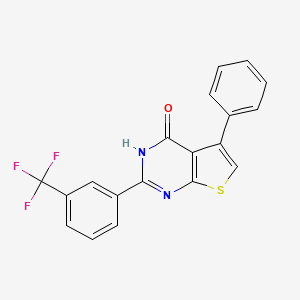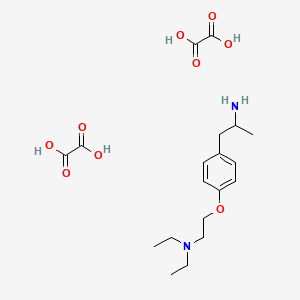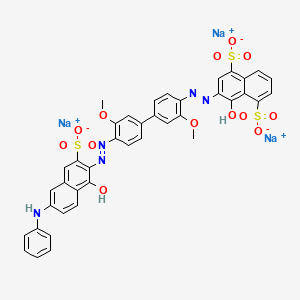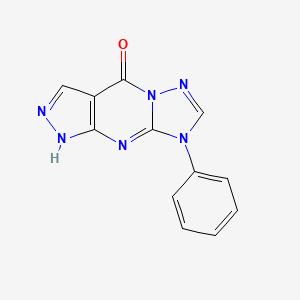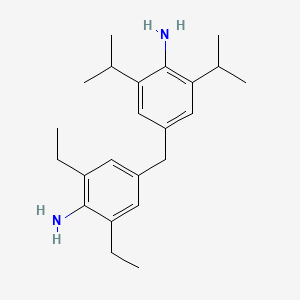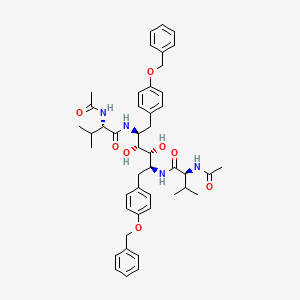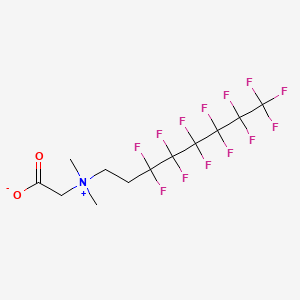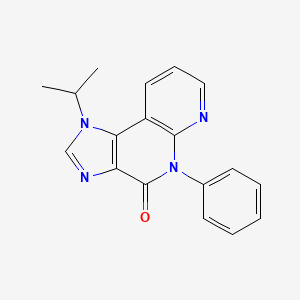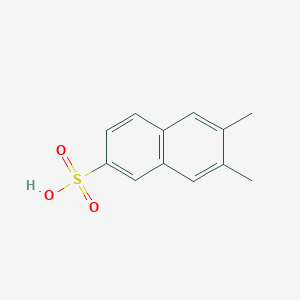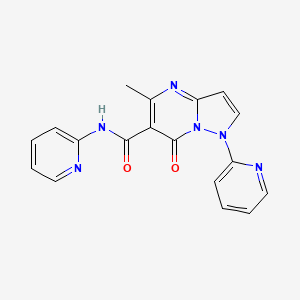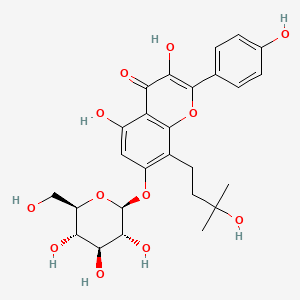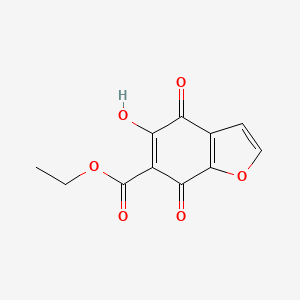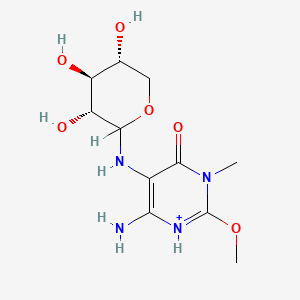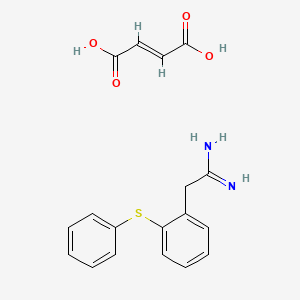
(2-(Phenylthio)phenyl)acetamidine maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Phenylthio)phenyl)acetamidine maleate is a chemical compound with the molecular formula C18H18N2O4S and a molecular weight of 358.4115 g/mol . This compound is known for its unique structure, which includes a phenylthio group attached to a phenyl ring, and an acetamidine group. It is often used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Phenylthio)phenyl)acetamidine maleate typically involves the reaction of ethyl(2-(phenylthio)phenyl)acetimidate hydrochloride with ammonia or corresponding amines . Another method involves heating (2-(phenylthio)phenyl)acetonitrile with 2-aminoethylammonium toluene-4-sulfonate . These reactions are usually carried out under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up for industrial purposes, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-(Phenylthio)phenyl)acetamidine maleate can undergo various types of chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
(2-(Phenylthio)phenyl)acetamidine maleate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It may be used in the development of new materials or as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of (2-(Phenylthio)phenyl)acetamidine maleate involves its interaction with specific molecular targets. The phenylthio group can interact with various enzymes and proteins, potentially inhibiting their activity. The acetamidine group can also form hydrogen bonds with biological molecules, affecting their function. The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (2-(Phenylthio)phenyl)acetamidine maleate include:
Acetamidine hydrochloride: A simpler amidine compound used in various chemical syntheses.
Phenylacetamide: Another related compound with a phenyl group attached to an acetamide group.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a phenylthio group and an acetamidine group. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
117596-36-8 |
|---|---|
Molecular Formula |
C18H18N2O4S |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;2-(2-phenylsulfanylphenyl)ethanimidamide |
InChI |
InChI=1S/C14H14N2S.C4H4O4/c15-14(16)10-11-6-4-5-9-13(11)17-12-7-2-1-3-8-12;5-3(6)1-2-4(7)8/h1-9H,10H2,(H3,15,16);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
GXELJWIVEINJIV-WLHGVMLRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2CC(=N)N.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2CC(=N)N.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


